N-(3-methoxypropyl)-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
Description
N-(3-Methoxypropyl)-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a quinazolinone derivative characterized by a 2,4-dioxoquinazoline core substituted with a 3-nitrobenzyl group at position 1 and a butanamide chain functionalized with a 3-methoxypropyl moiety. The quinazolinone scaffold is pharmacologically significant due to its structural resemblance to purine bases, enabling interactions with enzymes like kinases or GABA receptors.
Properties
CAS No. |
899788-40-0 |
|---|---|
Molecular Formula |
C23H26N4O6 |
Molecular Weight |
454.483 |
IUPAC Name |
N-(3-methoxypropyl)-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C23H26N4O6/c1-33-14-6-12-24-21(28)11-5-13-25-22(29)19-9-2-3-10-20(19)26(23(25)30)16-17-7-4-8-18(15-17)27(31)32/h2-4,7-10,15H,5-6,11-14,16H2,1H3,(H,24,28) |
InChI Key |
VNVQAIASQZYVBV-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the quinazolinone core through a cyclization reaction of anthranilic acid derivatives with appropriate aldehydes or ketones. The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, followed by the attachment of the methoxypropyl side chain through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The quinazolinone core can be reduced to a dihydroquinazoline derivative.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amine.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving quinazolinone derivatives.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The quinazolinone core may interact with enzymes or receptors, modulating their activity. The nitrobenzyl group could also play a role in the compound’s biological activity by participating in redox reactions or forming reactive intermediates.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural Comparison of Quinazolinone Derivatives
Key Observations :
- Solubility : The methoxypropyl chain in the target compound likely enhances hydrophilicity compared to the dichlorophenylmethyl group in , which is lipophilic and may hinder aqueous solubility.
- Directing Groups : Unlike the N,O-bidentate directing group in , the target compound’s amide and nitro groups may favor different coordination modes in metal-catalyzed reactions.
Table 3: Activity Comparison
Functional Analysis :
- The dichlorophenylmethyl analog in demonstrated anticonvulsant activity, suggesting the target compound’s nitrobenzyl group may retain or enhance this activity due to improved electron-deficient aromatic interactions.
- The methoxypropyl side chain could reduce blood-brain barrier penetration compared to the dichlorophenyl group, necessitating structural optimization for CNS-targeted applications.
Physicochemical Properties
Table 4: Predicted Properties
| Compound | logP | Water Solubility (mg/mL) | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 2.1 | 0.15 | 468.4 |
| Compound from | 3.8 | 0.02 | 412.3 |
Property Trends :
- The target compound’s lower logP (2.1 vs. 3.8) and higher solubility align with the methoxypropyl group’s hydrophilic nature, making it more suitable for oral administration than the dichlorophenylmethyl analog.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
